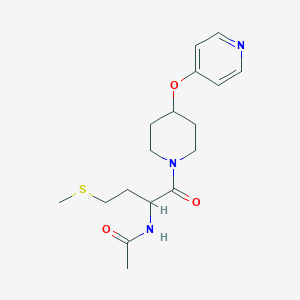

N-(4-(methylthio)-1-oxo-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-2-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-methylsulfanyl-1-oxo-1-(4-pyridin-4-yloxypiperidin-1-yl)butan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3S/c1-13(21)19-16(7-12-24-2)17(22)20-10-5-15(6-11-20)23-14-3-8-18-9-4-14/h3-4,8-9,15-16H,5-7,10-12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCKSLCCAGWODW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)N1CCC(CC1)OC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(methylthio)-1-oxo-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-2-yl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in metabolic disorders and cancer treatment. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

1. Overview of Biological Activity

The compound exhibits a range of biological activities, including:

- Antidiabetic Effects : It has been shown to have beneficial effects on glucose metabolism, making it a candidate for treating type I and type II diabetes mellitus. The compound acts by enhancing insulin sensitivity and reducing hyperglycemia .

- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. It has demonstrated effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Research has indicated that the compound may induce apoptosis in cancer cells, particularly in breast cancer cell lines (MCF-7). This suggests potential utility in cancer therapeutics .

The biological activity of this compound can be attributed to several mechanisms:

2.1. Insulin Sensitization

The compound enhances the action of insulin by modulating key signaling pathways involved in glucose uptake and metabolism. This includes activation of the insulin receptor substrate (IRS) pathway, which promotes glucose transport into cells.

2.2. Antimicrobial Mechanism

The antimicrobial activity is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. The compound's structural features may contribute to its ability to penetrate bacterial membranes effectively.

2.3. Induction of Apoptosis

In cancer cells, this compound has been shown to activate caspase pathways, leading to programmed cell death. This is particularly significant in the context of resistant cancer cell lines.

3. Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

4. Conclusion

This compound exhibits promising biological activities that warrant further investigation. Its potential applications in treating metabolic disorders, infections, and cancer highlight its importance as a subject for future research.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of N-(4-(methylthio)-1-oxo-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-2-yl)acetamide have shown efficacy against various pathogens. Preliminary studies suggest that the compound may inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL for related compounds .

Cytotoxic Effects

The compound has also been investigated for its cytotoxic potential against cancer cell lines. Studies have demonstrated that similar compounds can selectively induce apoptosis in cancer cells while sparing normal cells. For example, compounds with structural motifs akin to this compound have shown promising results in inhibiting the proliferation of various human cancer cell lines, including those from breast and colon cancers .

Enzyme Inhibition

Another significant application of this compound lies in its potential as an enzyme inhibitor. Research has highlighted its ability to inhibit enzymes involved in critical metabolic pathways, such as acetylcholinesterase, which is relevant to neurodegenerative diseases like Alzheimer's . This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function.

Case Study 1: Antimicrobial Activity Assessment

In a study published in the Journal of Antimicrobial Chemotherapy, derivatives of similar compounds were tested for their antimicrobial activity using agar diffusion methods. The results indicated that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria, suggesting that modifications to the chemical structure could enhance efficacy .

Case Study 2: Cancer Cell Line Testing

A study conducted by researchers at a prominent cancer research institute evaluated the cytotoxic effects of this compound against several cancer cell lines. The findings revealed that the compound significantly reduced cell viability in treated groups compared to controls, demonstrating its potential as an anticancer agent .

Case Study 3: Enzyme Inhibition Mechanism

Research published in Neuropharmacology explored the mechanism by which this compound inhibits acetylcholinesterase. The study utilized kinetic assays to assess inhibition patterns, revealing that this compound acts as a competitive inhibitor with a calculated IC50 value indicative of substantial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.